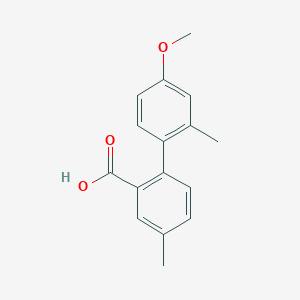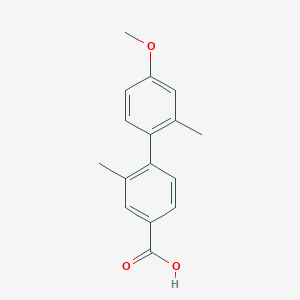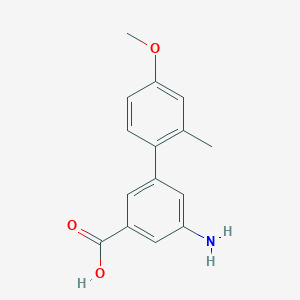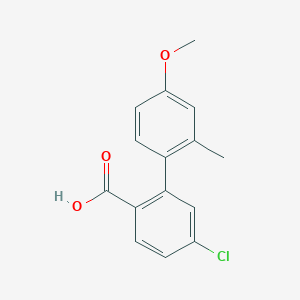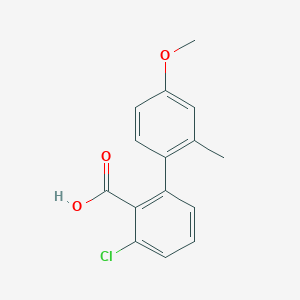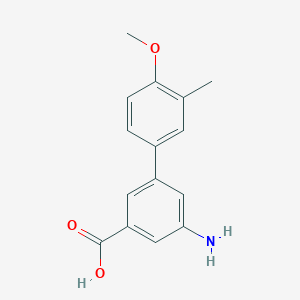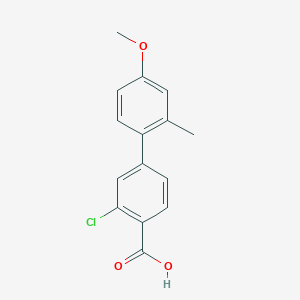
2-Chloro-4-(4-methoxy-2-methylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(4-methoxy-2-methylphenyl)benzoic acid, 95% (2C4M2MPBA) is a commonly used organic compound with a wide range of applications in scientific research. Its chemical structure consists of two benzene rings linked by a carbon-oxygen double bond and a chlorine atom, with a methoxy and a methyl group attached to the second benzene ring. 2C4M2MPBA is a white solid with a melting point of 128-130°C, and is soluble in polar organic solvents such as methanol and ethanol.
Scientific Research Applications
2-Chloro-4-(4-methoxy-2-methylphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in various chemical reactions, such as the synthesis of polymers and the synthesis of polyhydroxyalkanoates. In addition, 2-Chloro-4-(4-methoxy-2-methylphenyl)benzoic acid, 95% is used in the synthesis of polymers for the production of nanomaterials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-methoxy-2-methylphenyl)benzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Inhibition of COX can lead to the inhibition of inflammation, pain, and fever.
Biochemical and Physiological Effects
2-Chloro-4-(4-methoxy-2-methylphenyl)benzoic acid, 95% has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases. In addition, 2-Chloro-4-(4-methoxy-2-methylphenyl)benzoic acid, 95% has been shown to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Chloro-4-(4-methoxy-2-methylphenyl)benzoic acid, 95% in laboratory experiments is its high purity, which is typically around 95%. This makes it an ideal reagent for many chemical reactions. However, the compound is not very stable, and can decompose when exposed to light or air. Additionally, the compound is toxic and should be handled with caution.
Future Directions
There is still much to be learned about the potential applications of 2-Chloro-4-(4-methoxy-2-methylphenyl)benzoic acid, 95%. Future research should focus on understanding its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research should focus on the development of new synthetic methods for the synthesis of 2-Chloro-4-(4-methoxy-2-methylphenyl)benzoic acid, 95% and other related compounds. Finally, research should focus on the development of novel and improved methods for the analysis and characterization of 2-Chloro-4-(4-methoxy-2-methylphenyl)benzoic acid, 95%.
Synthesis Methods
2-Chloro-4-(4-methoxy-2-methylphenyl)benzoic acid, 95% is synthesized through a two-step process. The first step involves the reaction of 4-methoxy-2-methylphenol and chloroacetic acid in the presence of a base, such as sodium hydroxide, to form 2-chloro-4-(4-methoxy-2-methylphenyl)acetic acid. The second step involves the conversion of the acid to the benzoic acid ester by reacting it with benzoyl chloride in the presence of a base, such as sodium carbonate.
properties
IUPAC Name |
2-chloro-4-(4-methoxy-2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-7-11(19-2)4-6-12(9)10-3-5-13(15(17)18)14(16)8-10/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLZKKRBWSDXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689977 |
Source


|
| Record name | 3-Chloro-4'-methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261907-42-9 |
Source


|
| Record name | 3-Chloro-4'-methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

